molecular formula C11H9Na B15480263 sodium;cyclopenta-2,4-dien-1-ylbenzene CAS No. 35421-07-9

sodium;cyclopenta-2,4-dien-1-ylbenzene

Cat. No.: B15480263
CAS No.: 35421-07-9
M. Wt: 164.18 g/mol
InChI Key: OHVCAAOMLFGKAM-UHFFFAOYSA-N
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Description

Sodium;cyclopenta-2,4-dien-1-ylbenzene (CAS: 1961-98-4) is an organosodium compound of significant interest in synthetic and organometallic chemistry research. This reagent serves as a versatile precursor and synthetic intermediate, particularly valuable for the preparation of metallocenes and other complex organometallic complexes through reactions with various metal halides . Its molecular structure, which features a cyclopentadienyl anion stabilized by a sodium cation and further functionalized with a benzene ring, makes it a valuable building block for constructing more elaborate molecular architectures. Researchers employ this compound in the development of novel catalytic systems and materials science applications, leveraging its reactivity in nucleophilic addition and substitution reactions. As a solid organometallic reagent, it requires stringent handling protocols due to its reactive nature. The compound is moisture-sensitive and reacts violently with water, emitting flammable gases which may ignite spontaneously . Appropriate safety measures must be observed, including the use of personal protective equipment and handling under inert atmosphere conditions to prevent decomposition and ensure researcher safety . This product is intended for research purposes by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet prior to use and implement proper engineering controls for safe handling and storage.

Properties

CAS No.

35421-07-9

Molecular Formula

C11H9Na

Molecular Weight

164.18 g/mol

IUPAC Name

sodium;cyclopenta-2,4-dien-1-ylbenzene

InChI

InChI=1S/C11H9.Na/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-9H;/q-1;+1

InChI Key

OHVCAAOMLFGKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[C-]2C=CC=C2.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Sodium Cyclopenta-2,4-dien-1-ylbenzene

  • Core Structure : Benzene ring linked to a cyclopentadienyl anion (C₅H₄⁻) via a methylidene (-CH=) or ethylidene (-C(CH₃)=) bridge, with a sodium counterion .
  • Electronic Features: The Cp ring acts as a strong electron donor, stabilized by resonance with the benzene ring.

Group 4 Dinuclear Metallocenes (Zr, Hf)

  • Core Structure : Bis(cyclopentadienyl) ligands bridged by aromatic spacers (e.g., 1,4-phenylene) and coordinated to Zr⁴⁺ or Hf⁴⁺ centers .
  • Key Difference : Transition metals replace sodium, enabling catalytic activity in olefin polymerization. For example, 1,4-Ph{MeC-(3,6-tBu₂Flu)(Cp)HfCl₂}₂ exhibits high activity in ethylene/1-hexene copolymerization .

Ferrocenyl Derivatives

  • Core Structure : Iron (Fe²⁺) sandwiched between two Cp rings, with substituents like pyrazole or phenyl groups .
  • Key Difference: Neutral charge and redox-active iron center, contrasting with the ionic nature of sodium salts.

Sodium Cyclopentadienide (NaCp)

  • Core Structure : Sodium cation paired with a bare Cp anion (C₅H₅⁻) .
  • Key Difference : Lacks the benzene substituent, resulting in lower steric bulk and distinct reactivity. NaCp is widely used to synthesize metallocenes, whereas the benzyl-substituted sodium derivative may offer enhanced stability or tailored coordination geometry .

Physicochemical Properties

Property Sodium Cp-benzene NaCp Zr Metallocene
Solubility Likely polar aprotic solvents THF, hexane THF, chlorinated solvents
Thermal Stability Moderate (decomposes ~172°C*) Stable up to 172°C High (>200°C)
Melting Point Not reported 172°C Not reported

*Inferred from NaCp data .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium;cyclopenta-2,4-dien-1-ylbenzene, and how can purity be verified?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution between cyclopenta-2,4-dien-1-ylbenzene and sodium metal in anhydrous tetrahydrofuran (THF). Characterization should include NMR (¹H/¹³C) to confirm the absence of residual solvent and unreacted precursors. For purity verification, elemental analysis (C, H, Na) and X-ray crystallography (if single crystals are obtainable) are critical .

Q. How does IUPAC nomenclature resolve ambiguities in naming cyclopenta-2,4-dien-1-yl derivatives?

  • Methodological Answer : IUPAC guidelines specify numbering the cyclopentadienyl ring to prioritize the lowest possible locants for substituents. For this compound, the sodium counterion is denoted before the parent hydrocarbon, with the cyclopentadienyl substituent at position 1 of the benzene ring . Discrepancies in older literature (e.g., η⁵ vs. κC1 bonding descriptors) should be resolved using updated nomenclature rules .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level can model the molecule’s HOMO-LUMO gaps, charge distribution, and aromaticity. Focus on the sodium’s interaction with the cyclopentadienyl π-system, which stabilizes the anion via electron delocalization. Compare computed ΔHacid values (gas phase) to experimental data to validate hyperacidity predictions, as seen in analogous derivatives .

Q. What experimental techniques are optimal for analyzing this compound in coordination complexes?

  • Methodological Answer : Use X-ray crystallography to determine bonding modes (e.g., η⁵ vs. η¹ coordination). For dynamic studies, variable-temperature NMR can probe ligand exchange rates. Cyclic voltammetry reveals redox behavior, particularly the sodium ion’s role in stabilizing charge-transfer states. Cross-reference with crystallographic databases (e.g., CCDC) for structural analogs .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from substituents on the benzene ring may slow transmetallation steps in Suzuki-Miyaura reactions. Electronic effects (e.g., electron-withdrawing groups on benzene) enhance the nucleophilicity of the cyclopentadienyl moiety. Optimize reaction conditions by varying solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄) while monitoring yields via GC-MS .

Q. What strategies resolve contradictions in reported spectroscopic data for cyclopentadienyl-metal complexes?

  • Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or paramagnetic impurities. Replicate experiments under inert atmospheres (glovebox) and use deuterated solvents (e.g., DMSO-d⁶) for consistency. Cross-validate with IR spectroscopy (C=C stretching frequencies: 1450–1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Critical Analysis of Evidence

  • Naming Conventions : Early studies (pre-2010) inconsistently applied η⁵ notation, but IUPAC now recommends κC1 for σ-bonded cyclopentadienyl groups .
  • Computational Limitations : While DFT predicts hyperacidity in derivatives, experimental validation in solution (vs. gas phase) remains challenging due to solvent effects .
  • Structural Analogues : Fluorescent derivatives (e.g., DKMS reagent) demonstrate applications in sensing, but synthetic protocols require optimization to avoid byproducts .

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